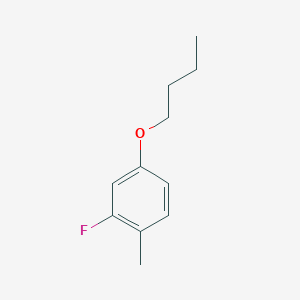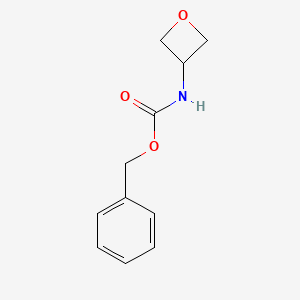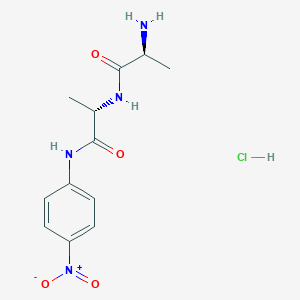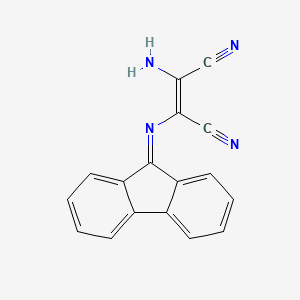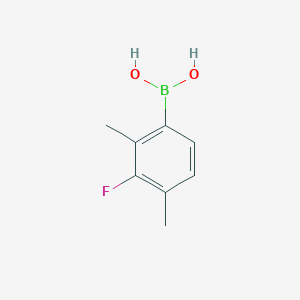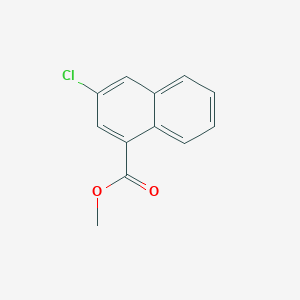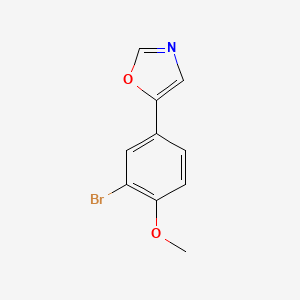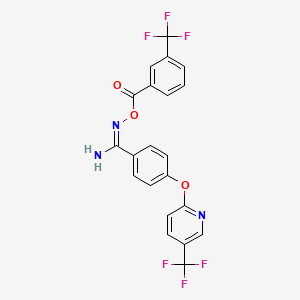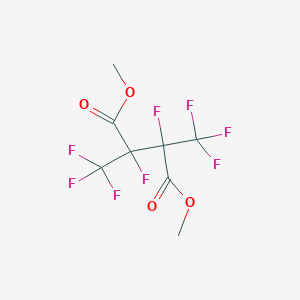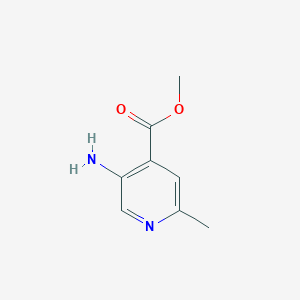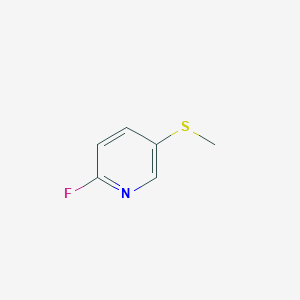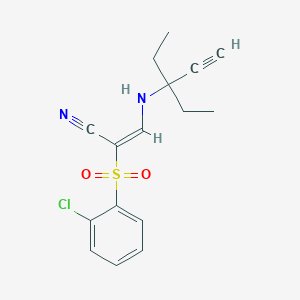
2,2-Difluoro-N,N,N',N'-tetramethylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide is a chemical compound with the molecular formula C7H12F2N2O2 and a molecular weight of 194.18 g/mol.
Preparation Methods
2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide is synthesized from malonic acid, a widely used starting material. The synthetic route typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the malonic acid derivative.
Amidation: Conversion of the fluorinated intermediate into the final amide product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide can be compared with other similar compounds, such as:
- 2,2-Difluoro-N,N,N’,N’-tetramethylsuccinamide
- 2,2-Difluoro-N,N,N’,N’-tetramethylglutaramide
These compounds share similar structural features but differ in the length of the carbon chain and the position of the fluorine atoms. The unique properties of 2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide, such as its specific reactivity and binding affinity, make it distinct from these related compounds .
Properties
IUPAC Name |
2,2-difluoro-N,N,N',N'-tetramethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O2/c1-10(2)5(12)7(8,9)6(13)11(3)4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRRQILTMVSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(=O)N(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
